molecular formula C10H28N9O13P3 B10855319 AZT triphosphate (tetraammonium)

AZT triphosphate (tetraammonium)

Cat. No.: B10855319
M. Wt: 575.30 g/mol
InChI Key: VWCGMAZQPWJRQP-TVQGIFJUSA-N
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Description

AZT triphosphate (tetraammonium) is a phosphorylated derivative of azidothymidine, a nucleoside analog reverse-transcriptase inhibitor. It is primarily known for its role in the treatment of human immunodeficiency virus (HIV) infections. The compound is a potent inhibitor of the reverse transcriptase enzyme, which is crucial for the replication of HIV.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of AZT triphosphate (tetraammonium) typically involves the phosphorylation of azidothymidine. The process begins with the conversion of azidothymidine to its monophosphate form, followed by further phosphorylation to obtain the triphosphate derivative. The reaction conditions often include the use of phosphorylating agents such as phosphorus oxychloride or phosphoramidite reagents, along with appropriate catalysts and solvents .

Industrial Production Methods: Industrial production of AZT triphosphate (tetraammonium) involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The process is carefully controlled to maintain the stability of the compound and to minimize the formation of by-products .

Chemical Reactions Analysis

Types of Reactions: AZT triphosphate (tetraammonium) undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include various derivatives of AZT triphosphate, each with distinct chemical and biological properties .

Scientific Research Applications

AZT triphosphate (tetraammonium) has a wide range of scientific research applications:

Mechanism of Action

AZT triphosphate (tetraammonium) exerts its effects by inhibiting the reverse transcriptase enzyme of HIV. The compound is incorporated into the viral DNA during reverse transcription, leading to chain termination. This prevents the synthesis of full-length viral DNA, thereby inhibiting viral replication. The molecular targets include the active site of the reverse transcriptase enzyme, and the pathways involved are those related to nucleic acid synthesis .

Comparison with Similar Compounds

    Stavudine triphosphate: Another nucleoside analog used in HIV treatment.

    Didanosine triphosphate: Similar in structure and function to AZT triphosphate.

    Lamivudine triphosphate: Also used in combination therapies for HIV

Uniqueness: AZT triphosphate (tetraammonium) is unique due to its specific inhibition of the HIV reverse transcriptase enzyme and its ability to be incorporated into viral DNA, leading to chain termination. This makes it a crucial component in antiretroviral therapy, particularly in combination with other drugs to prevent resistance development .

Properties

Molecular Formula

C10H28N9O13P3

Molecular Weight

575.30 g/mol

IUPAC Name

azane;[[(2S,5R)-3-azido-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate

InChI

InChI=1S/C10H16N5O13P3.4H3N/c1-5-3-15(10(17)12-9(5)16)8-2-6(13-14-11)7(26-8)4-25-30(21,22)28-31(23,24)27-29(18,19)20;;;;/h3,6-8H,2,4H2,1H3,(H,21,22)(H,23,24)(H,12,16,17)(H2,18,19,20);4*1H3/t6?,7-,8-;;;;/m1..../s1

InChI Key

VWCGMAZQPWJRQP-TVQGIFJUSA-N

Isomeric SMILES

CC1=CN(C(=O)NC1=O)[C@H]2CC([C@H](O2)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)N=[N+]=[N-].N.N.N.N

Canonical SMILES

CC1=CN(C(=O)NC1=O)C2CC(C(O2)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)N=[N+]=[N-].N.N.N.N

Origin of Product

United States

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